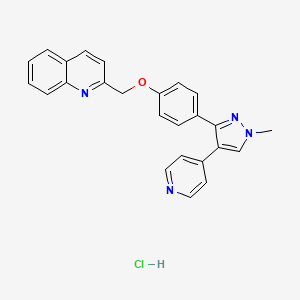

Mardepodect hydrochloride

描述

PF-2545920(盐酸盐)是一种有效的环核苷酸磷酸二酯酶10A(PDE10A)选择性抑制剂。 该化合物已被研究用于治疗精神分裂症和亨廷顿病等神经系统疾病 .

准备方法

PF-2545920(盐酸盐)的合成涉及几个步骤最后一步是形成盐酸盐,以提高化合物的稳定性和溶解度 .

合成路线:

- 喹啉核的形成。

- 引入吡唑和吡啶部分。

- 盐酸盐的形成。

反应条件:

- 反应通常需要控制温度和特定的溶剂,以确保高产率和纯度。

- 工业生产方法可能涉及大型反应器和连续流动工艺,以优化效率和可扩展性 .

化学反应分析

PF-2545920(盐酸盐)经历了各种化学反应,包括:

氧化:

- 常用试剂:过氧化氢、高锰酸钾。

- 条件:温和至中等温度。

- 主要产物:化合物的氧化衍生物。

还原:

- 常用试剂:硼氢化钠、氢化铝锂。

- 条件:低温,惰性气氛。

- 主要产物:化合物的还原衍生物。

取代:

- 常用试剂:卤化剂、亲核试剂。

- 条件:室温至中等热量。

- 主要产物:化合物的取代衍生物 .

科学研究应用

化学:

- 用作工具化合物研究PDE10A的抑制及其对环核苷酸信号通路的影响。

生物学:

- 研究其在调节神经元信号和突触可塑性中的作用。

医学:

- 探索其作为治疗精神分裂症和亨廷顿病等神经系统疾病的潜在治疗剂。

工业:

作用机制

PF-2545920(盐酸盐)通过选择性抑制PDE10A发挥作用,PDE10A是一种水解环腺苷单磷酸(cAMP)和环鸟苷单磷酸(cGMP)的酶。通过抑制PDE10A,PF-2545920提高了cAMP和cGMP的水平,从而增强了神经元中的信号传导。 这种环核苷酸信号传导的调节被认为有助于其在神经系统疾病中的治疗作用 .

相似化合物的比较

PF-2545920(盐酸盐)因其对PDE10A的高选择性和效力而独一无二。类似的化合物包括:

罂粟碱: 一种较旧的PDE10A抑制剂,选择性较低。

MP-10: 另一种具有类似特性的选择性PDE10A抑制剂。

PF-02545920: 一种对PDE10A具有相当的选择性和效力的化合物.

这些化合物具有相似的作用机制,但在选择性、效力和药代动力学特征方面有所不同。

生物活性

Mardepodect hydrochloride, also known by its developmental code PF-2545920, is a selective inhibitor of phosphodiesterase 10A (PDE10A), which has garnered attention for its potential therapeutic applications in neuropsychiatric disorders such as schizophrenia and Huntington's disease. This article delves into its biological activity, mechanisms of action, and clinical research findings.

- Chemical Formula : CHNO

- Molar Mass : 392.462 g/mol

- IUPAC Name : 2-[4-(1-Methyl-4-pyridin-4-yl-lH-pyrazol-3-yl)-phenoxymethyl]-quinoline succinic acid

Mardepodect acts primarily by inhibiting PDE10A, an enzyme that hydrolyzes cyclic AMP (cAMP) and cyclic GMP (cGMP). The inhibition of PDE10A leads to increased levels of these cyclic nucleotides, which play critical roles in signal transduction pathways associated with neuronal function. Specifically, PDE10A is predominantly expressed in the striatum, a brain region involved in movement control and cognitive functions. By modulating cAMP levels, mardepodect influences dopaminergic signaling pathways, which are essential for the treatment of psychotic disorders .

Pharmacological Profile

Mardepodect has demonstrated a potent inhibitory effect on PDE10A with an IC50 value of 0.37 nM, indicating high selectivity over other phosphodiesterases . Its pharmacological actions include:

- Antipsychotic Effects : In preclinical models, mardepodect has shown efficacy in reducing symptoms associated with psychosis, including antagonizing apomorphine-induced climbing behavior in mice and blocking N-methyl-D-aspartate antagonist-induced deficits in prepulse inhibition of acoustic startle response in rats .

- Neuroprotective Properties : The modulation of cAMP and cGMP levels may confer neuroprotective effects, potentially beneficial in neurodegenerative conditions like Huntington's disease .

Clinical Findings

Mardepodect progressed through Phase II clinical trials for both schizophrenia and Huntington's disease. However, the development was ultimately discontinued due to insufficient efficacy observed in these trials . Key findings from the clinical studies include:

| Study Phase | Condition | Outcome |

|---|---|---|

| Phase II | Schizophrenia | Discontinued due to lack of efficacy |

| Phase II | Huntington's Disease | Discontinued due to lack of efficacy |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of mardepodect within various therapeutic contexts:

- Schizophrenia Research : Mardepodect was evaluated alongside other PDE inhibitors in a comparative study focusing on cognitive enhancement in schizophrenia. Despite promising preclinical results, the clinical efficacy did not meet primary endpoints .

- Huntington's Disease Trials : In trials aimed at assessing the drug's impact on cognitive decline associated with Huntington's disease, mardepodect failed to demonstrate significant improvements compared to placebo controls .

- Cancer Research : Some investigations have explored the effects of mardepodect on cancer cell lines, noting its ability to induce apoptosis in human colon cancer cells at specific concentrations, indicating potential off-target effects worth further exploration .

属性

IUPAC Name |

2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O.ClH/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21;/h2-16H,17H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHTXAXWOXYUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2070014-78-5 | |

| Record name | Mardepodect hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2070014785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MARDEPODECT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LTZ83KS2UW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。